

Technical Guide: 1-Cyclopropyl-3-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (1-Cyclopropylazetidin-3-yl)methanol

Cat. No.: B13488941

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Core Fragment for Fsp³-Rich Drug Discovery

Executive Summary

1-Cyclopropyl-3-(hydroxymethyl)azetidine (CAS: 2306274-92-8) is a high-value saturated heterocyclic fragment used in modern drug discovery. With a molecular weight of 127.19 g/mol, it serves as a critical building block for introducing metabolic stability and conformational rigidity into lead compounds. Unlike flexible alkyl chains, the strained azetidine ring coupled with the cyclopropyl group offers a unique vector for substituent display, often improving solubility and reducing lipophilicity (LogD) in fragment-based drug design (FBDD).

Physicochemical Specifications

The precise molecular weight and physicochemical constants are foundational for calculating ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Property	Value	Technical Note
Molecular Weight	127.19 g/mol	Monoisotopic Mass: 127.0997
Molecular Formula	C ₇ H ₁₃ NO	-
CAS Number	2306274-92-8	Alternate ID: BD02787518
Boiling Point	~215 °C (Predicted)	High BP due to H-bonding (OH group)
pKa (Conjugate Acid)	~9.2	Basicity is modulated by ring strain (s-character increase in lone pair)
cLogP	0.2 - 0.5	Low lipophilicity aids in lowering overall drug LogD
TPSA	32.26 Å ²	Favorable for CNS penetration (BBB permeability)

Synthetic Methodology

The synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine is non-trivial due to the difficulty of installing a cyclopropyl group on a secondary amine. Standard alkylation with cyclopropyl halides is kinetically disfavored and prone to ring-opening.

The industry-standard protocol utilizes a Modified Reductive Amination using a cyclopropanone equivalent.

Protocol: Reductive Cyclopropylation

Reaction Overview: Direct reaction of Azetidine-3-methanol with [(1-ethoxycyclopropyl)oxy]trimethylsilane (a stable precursor to cyclopropanone) in the presence of a hydride source.

Reagents:

- Substrate: Azetidine-3-methanol hydrochloride (1.0 eq)

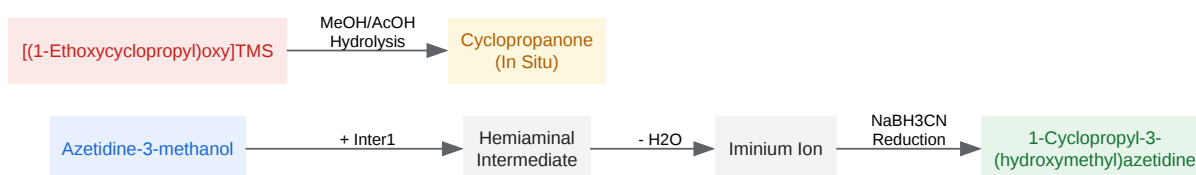
- Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)
- Reductant: Sodium Cyanoborohydride (NaBH_3CN) (2.0 eq)
- Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)
- Conditions: Reflux (65°C) for 4–12 hours.

Step-by-Step Workflow:

- Liberation: Dissolve azetidine-3-methanol HCl in MeOH. Add TEA (1.0 eq) if starting with salt to liberate the free amine.
- Imine Formation: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane and AcOH. The silane hydrolyzes in situ to generate cyclopropanone, which rapidly condenses with the azetidine to form the iminium ion.
- Reduction: Add NaBH_3CN portion-wise. The iminium species is selectively reduced to the N-cyclopropyl amine.
- Quench & Workup: Quench with 1N NaOH (to decompose boron complexes). Extract with DCM.^[1]
- Purification: Distillation or column chromatography (DCM/MeOH/ NH_4OH).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the in situ generation of cyclopropanone and the subsequent trap-and-reduce mechanism.



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Caption: Mechanistic pathway for the reductive amination of azetidine-3-methanol using a cyclopropanone equivalent.

Analytical Characterization & Quality Control

Verification of the molecular weight (127.19 g/mol) and structural integrity is critical, as the cyclopropyl ring can open under harsh acidic conditions.

Mass Spectrometry (LC-MS)

- Method: ESI+ (Electrospray Ionization).^[2]
- Expected Signal:
 - $[M+H]^+$: 128.19 Da.
 - Fragment Pattern: Loss of cyclopropyl group or ring opening may show fragments at M-41.
- Protocol Note: Use a basic mobile phase (Ammonium Bicarbonate, pH 10) for better retention of polar amines on C18 columns.

Nuclear Magnetic Resonance (^1H NMR)

The cyclopropyl group provides a distinct diagnostic signature upfield.

- Solvent: CDCl_3 or DMSO-d_6 .
- Key Signals:
 - Cyclopropyl CH_2 : Multiplets at δ 0.30 – 0.50 ppm (4H).
 - Cyclopropyl CH: Multiplet at δ 1.8 – 2.0 ppm (1H).
 - Azetidine Ring: Multiplets at δ 3.0 – 3.5 ppm (4H).
 - Hydroxymethyl: Doublet at δ 3.6 ppm (2H).

Medicinal Chemistry Applications

This fragment is a "privileged structure" in drug design, offering specific advantages over linear alkyl chains.

Metabolic Stability

The cyclopropyl group is often used to block N-dealkylation.

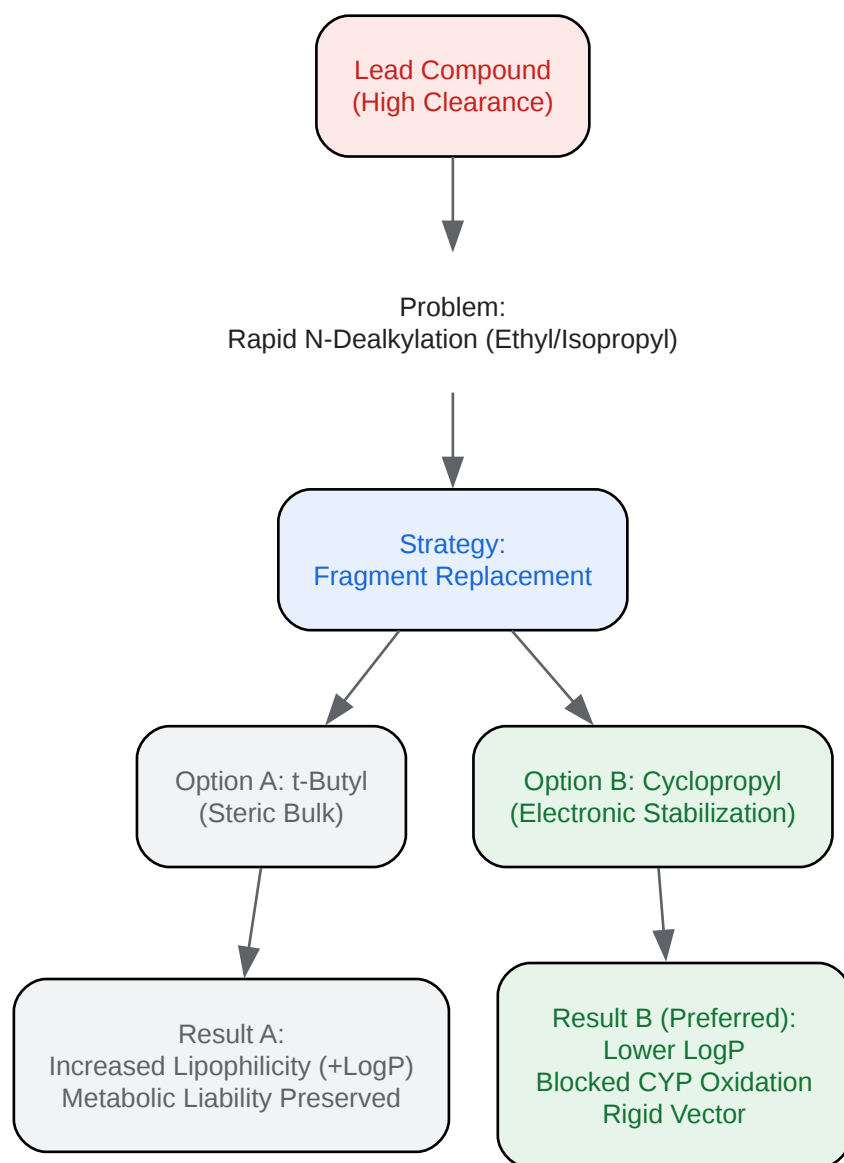
- Mechanism: The C-H bonds of the cyclopropyl ring have high bond dissociation energy (approx. 106 kcal/mol) compared to isopropyl methine C-H bonds (95 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450 (CYP450) oxidation.
- Result: Extended half-life ($t_{1/2}$) and improved bioavailability.

Structural Vector Analysis

The azetidine ring is puckered (butterfly conformation). Substituting the N-position with a cyclopropyl group creates a rigid vector that directs the C3-hydroxymethyl group into specific binding pockets, often distinct from pyrrolidine or piperidine analogs.

Fragment Evolution Decision Tree

The following workflow demonstrates how a medicinal chemist uses this fragment to optimize a lead compound.



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Caption: SAR decision tree highlighting the strategic advantage of N-cyclopropyl substitution for metabolic stability.

References

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